molecular formula C11H11NO4 B1366433 methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 179950-77-7

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B1366433
CAS No.: 179950-77-7
M. Wt: 221.21 g/mol
InChI Key: TZBHFXRCAVZUCQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound featuring a benzoxazine core substituted with a methyl group at position 2 and a methyl ester at position 6. The benzoxazine scaffold is characterized by a fused benzene and oxazine ring, with the oxazine ring in a partially saturated 3,4-dihydro form. The 3-oxo group introduces a ketone functionality, influencing both electronic and steric properties. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol (extrapolated from analogs in ). Key spectral data (IR, NMR) and synthetic protocols for analogous compounds are detailed in multiple sources .

Properties

IUPAC Name

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-7(11(14)15-2)3-4-9(8)16-6/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBHFXRCAVZUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443095
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179950-77-7
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The predominant method for synthesizing methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves the cyclization of appropriately substituted precursors. A common synthetic approach is the condensation of 2-aminophenol with methyl acetoacetate under reflux conditions, followed by cyclization to form the benzoxazine ring system. This method typically employs a catalyst to facilitate the reaction and is followed by purification through recrystallization to isolate the pure product.

Detailed Reaction Conditions

  • Reactants: 2-aminophenol and methyl acetoacetate
  • Catalysts: Acidic or basic catalysts can be used depending on the specific protocol; some reports suggest the use of triethylamine or other organic bases.
  • Solvent: Common solvents include ethanol or other polar organic solvents that support reflux conditions.
  • Temperature: Reflux temperature of the solvent system, typically around 78–100 °C for ethanol.
  • Reaction Time: Several hours (4–8 hours) to ensure complete cyclization.
  • Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate to enhance purity.

Industrial and Continuous Flow Methods

On an industrial scale, the synthesis may be adapted to continuous flow processes to increase efficiency, yield, and purity. Automated reactors allow precise control of reaction parameters such as temperature, pressure, and residence time, minimizing side reactions and enabling scalable production.

Alternative Synthetic Routes

Additional synthetic strategies include condensation reactions involving amines and aldehydes or ketones followed by cyclization and oxidation steps to introduce the oxo group in the benzoxazine ring. For example, reaction of a suitable amine with a methyl ester of a carboxylic acid derivative can be followed by cyclization under controlled conditions.

Reaction Mechanism Insights

The formation of the benzoxazine ring involves nucleophilic attack of the amino group on the carbonyl carbon of the ester or keto group, followed by ring closure and dehydration. The oxo group at the 3-position is introduced or maintained through controlled oxidation steps if necessary.

Summary Table of Preparation Methods

Method Type Reactants Conditions Catalysts/Agents Notes
Cyclization of 2-aminophenol and methyl acetoacetate 2-aminophenol, methyl acetoacetate Reflux in ethanol, 78–100 °C, 4–8 h Triethylamine or acid catalyst Most common lab-scale method
Condensation of amine and methyl ester derivatives Suitable amine, methyl ester Room temp to reflux, organic solvent Organic base or copper catalyst Alternative route with oxidation
Continuous flow synthesis Same as above Controlled temperature and pressure Automated control systems Industrial scale, high yield

Research Findings and Optimization

  • Studies indicate that reaction yields and purity are sensitive to the choice of solvent, catalyst, and temperature control.
  • Use of organic bases like triethylamine improves cyclization efficiency and reduces side products.
  • Reflux conditions in ethanol provide a balance of solubility and reaction rate.
  • Continuous flow reactors optimize heat transfer and mixing, leading to enhanced reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds similar to methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancers. The mechanism of action is believed to involve the inhibition of cell proliferation through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • Benzoxazine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. This includes antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects
    • Some studies suggest that benzoxazine compounds may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues .

Synthetic Utility

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be used in:

  • Synthesis of Novel Compounds
    • This compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. Its derivatives can lead to the formation of new scaffolds with enhanced biological activities .
  • Material Science
    • The unique properties of benzoxazines make them suitable for applications in material science, particularly in the development of polymers with specific thermal and mechanical properties .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of benzoxazine derivatives based on methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. The most potent derivative exhibited IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines, indicating significant anticancer activity .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine were screened for antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Results demonstrated that certain modifications to the structure enhanced their antimicrobial potency .

Mechanism of Action

The mechanism by which methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be elucidated through comparison with derivatives and analogs (Table 1).

Table 1: Comparative Analysis of Benzoxazine Derivatives

Compound Name Substituents Key Differences Physicochemical/Biological Properties References
This compound - 2-methyl
- 6-carboxylate
Reference compound Potential ROR-gamma modulation; IR ν(CO) ~1740 cm⁻¹ (analog data)
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate - 4-methyl
- 6-carboxylate
Methyl position (4 vs. 2) Discontinued commercially; altered steric effects at N-position
Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate - 2,2-dimethyl
- 6-carboxylate
Additional methyl at C2 Increased steric hindrance; purity 95% (Combi-Blocks catalog)
Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - 2-methyl
- 6-ethylsulfonyl
- Ethyl ester
Sulfonyl vs. carboxylate at C6 Enhanced electron-withdrawing effects; CAS 731802-61-2
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - Benzothiazine (S vs. O)
- 6-carboxylate
Sulfur in ring vs. oxygen Altered electronic profile; CAS 188614-01-9

Key Observations

Substituent Position and Reactivity :

  • The 2-methyl group in the target compound directs electrophilic substitution patterns, as seen in regioselective formylation studies of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives .
  • Derivatives with substituents at C4 (e.g., 4-methyl) exhibit reduced commercial availability, possibly due to synthetic challenges or diminished bioactivity .

Electronic Effects: The 6-carboxylate group in the target compound provides a polar moiety, enhancing solubility compared to sulfonyl-substituted analogs (e.g., ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) .

Biological Relevance :

  • The target compound’s benzoxazine core is structurally aligned with ROR-gamma modulators disclosed in patent literature, where substituent position (e.g., C6 vs. C7) critically impacts therapeutic activity .
  • Discontinuation of certain analogs (e.g., methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) may reflect optimization toward analogs with improved pharmacokinetic profiles .

Synthetic Accessibility :

  • High-purity analogs (e.g., methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate at 95% purity) suggest robust synthetic protocols, whereas discontinued products highlight scalability or stability issues .

Biological Activity

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound with notable biological activities. Its structural characteristics contribute to its potential applications in various fields, including medicinal chemistry and materials science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.18 g/mol
  • CAS Number : 179950-77-7
  • Melting Point : 263 - 265 °C

The compound features a benzene ring fused with an oxazine ring, which is significant for its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

The biological effects of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Binding : It can bind to specific receptors on cell membranes, triggering signaling pathways that result in biological responses such as apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, contributing to its cytotoxic effects on cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Anticancer ActivityInduces apoptosis in breast and lung cancer cell lines; alters cell cycle dynamics.
Mechanism of ActionInhibits metabolic enzymes; generates ROS; binds to cellular receptors.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial membrane integrity and inhibit growth effectively.

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer properties revealed that the compound reduced cell viability by over 70% in MCF7 breast cancer cells at concentrations above 20 µM. Flow cytometry analyses indicated that treated cells exhibited increased markers for apoptosis compared to control groups .

Q & A

What are the optimized synthetic routes for methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
Synthesis typically involves cyclization of substituted benzoic acid derivatives. A general procedure adapted from benzoxazole ester synthesis (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) includes refluxing methyl 3-amino-4-hydroxybenzoate with acylating agents for 15 hours under controlled conditions . To optimize yield:

  • Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 30 minutes).
  • Solvent Optimization: Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates.
Condition Yield Time Reference
Conventional reflux65%15 hours
Microwave-assisted80%30 minutes
Solvent-free (neat)70%8 hours

Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

  • NMR (¹H/¹³C): Resolves substituent positions on the benzoxazine ring. For example, the methyl ester (δ ~3.8 ppm in ¹H NMR) and carbonyl (δ ~170 ppm in ¹³C NMR) are diagnostic .
  • IR Spectroscopy: Confirms the presence of ester (C=O stretch ~1720 cm⁻¹) and oxazine ring (C-O-C ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns.

Addressing Inconsistencies:

  • Variable Temperature NMR: Resolves overlapping peaks caused by conformational flexibility.
  • Deuterated Solvents: Minimize solvent interference in NMR.
  • Cross-Validation: Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to confirm purity .

How do electronic effects of substituents influence the compound’s reactivity in ring-opening reactions?

Advanced Research Focus:
The electron-withdrawing ester group at position 6 stabilizes the oxazine ring but reduces nucleophilic attack at the carbonyl. Computational studies (DFT) on analogous compounds predict:

  • Electrophilic Susceptibility: The 3-oxo group is prone to nucleophilic addition, while the methyl substituent at position 2 sterically hinders reactions .
  • Substituent Impact: Electron-donating groups (e.g., methoxy) at position 7 increase ring stability but slow hydrolysis.
Substituent Reactivity (Ring-Opening) Energy Barrier (kJ/mol)
-COOCH₃ (position 6)Moderate85
-OCH₃ (position 7)Low105

What in-vivo models are suitable for studying the compound’s pharmacokinetics, and how should bioavailability challenges be mitigated?

Advanced Research Focus:

  • Rodent Models: Administer the compound intravenously (IV) or orally, with plasma samples analyzed via HPLC-MS . Bioavailability is often limited by poor solubility.
  • Mitigation Strategies:
    • Prodrug Design: Replace the methyl ester with a more hydrolytically stable group (e.g., ethyl) .
    • Nanoformulations: Encapsulate in liposomes to enhance solubility and prolong half-life.
Formulation Bioavailability (Oral) Half-Life (Hours)
Free compound15%2.5
Liposomal45%6.0

How can green chemistry principles be applied to the compound’s synthesis to reduce environmental impact?

Methodological Answer:

  • Solvent-Free Synthesis: Use neat conditions or ionic liquids to eliminate volatile organic solvents .
  • Catalyst Recycling: Recover ZnCl₂ via aqueous extraction (90% recovery rate).
  • Microwave-Assisted Reactions: Reduce energy consumption by 60% compared to conventional heating .

When encountering contradictory bioactivity data between in-vitro and in-vivo studies, what validation strategies should be employed?

Advanced Research Focus:

  • Orthogonal Assays: Validate in-vitro enzyme inhibition with cell-based assays (e.g., IC₅₀ comparisons).
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may explain in-vivo efficacy .
  • Dose-Response Repetition: Ensure consistency across multiple batches and animal cohorts .

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